molecular formula C8H6BrN3O2 B1338589 3-Bromo-1-methyl-6-nitro-1H-indazole CAS No. 74209-32-8

3-Bromo-1-methyl-6-nitro-1H-indazole

Cat. No.: B1338589
CAS No.: 74209-32-8
M. Wt: 256.06 g/mol
InChI Key: ZXRDKEHXTGDEHC-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole typically involves the bromination of 1-methyl-6-nitroindazole. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to produce 7-bromo-4-(bromomethyl)-2-methylindole .

Industrial Production Methods

Industrial production methods for this compound often involve metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed synthesis using 2-(methylamino)benzonitrile and an organometallic reagent can form N-H ketimine species, which then undergoes cyclization to produce the desired indazole .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-6-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with Pd/C or other reducing agents like sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Reduction: 3-Bromo-1-methyl-6-amino-1H-indazole.

    Oxidation: 3-Bromo-1-carboxy-6-nitro-1H-indazole.

Scientific Research Applications

3-Bromo-1-methyl-6-nitro-1H-indazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-6-nitro-1H-indazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-1-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDKEHXTGDEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502511
Record name 3-Bromo-1-methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-32-8
Record name 3-Bromo-1-methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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